

Application Notes and Protocols for Mevidalen in Research Settings

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Compound of Interest

Compound Name: 2-(2,6-dichlorophenyl)-1-
[(1S,3R)-3-(hydroxymethyl)-5-(2-
hydroxypropan-2-yl)-1-methyl-
1,2,3,4-tetrahydroisoquinolin-2-
yl]ethan-1-one

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Introduction

Mevidalen (LY3154207) is a selective positive allosteric modulator (PAM) of the dopamine D1 receptor. As a PAM, Mevidalen does not activate the D1 receptor directly but enhances the receptor's affinity for its endogenous ligand, dopamine.^[1] This mode of action offers a nuanced approach to modulating dopaminergic signaling, with potential therapeutic applications in various neurological and psychiatric disorders. These application notes provide a summary of dosages and concentrations used in both preclinical and clinical research, along with representative experimental protocols to guide future studies.

Data Presentation: Dosage and Administration of Mevidalen

The following tables summarize the reported dosages and concentrations of Mevidalen used in various research settings.

Table 1: In Vivo Dosage of Mevidalen

Research Model	Route of Administration	Dosage Range	Study Type	Reference
Humanized D1 Mice	Oral (P.O.)	3 - 100 mg/kg	Preclinical	
Healthy Human Subjects	Oral	25 - 200 mg (single dose)	Clinical (SAD)	[1]
Healthy Human Subjects	Oral	15 - 150 mg (once daily)	Clinical (MAD)	[1]
Patients with Lewy Body Dementia	Oral	10, 30, or 75 mg (daily)	Clinical (Phase 2)	
Patients with Parkinson's Disease	Oral	15 - 75 mg (titrated daily)	Clinical	[2]

Table 2: In Vitro Concentration of Mevidalen

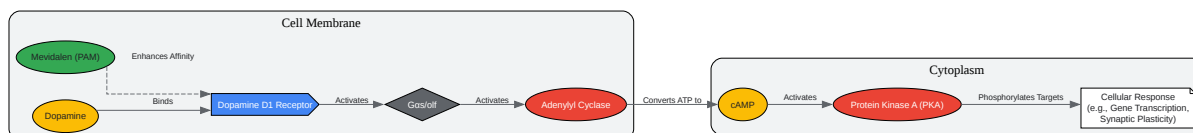
Assay Type	Cell Line	Parameter	Concentration	Reference
cAMP Assay	Human D1 Receptor Expressing Cells	EC50	2.3 nM	[1]
cAMP Assay	Human D1 Receptor Expressing Cells	EC50	3 nM	[1] [3]

Signaling Pathway and Experimental Workflow

Dopamine D1 Receptor Signaling Pathway Modulated by Mevidalen

Mevidalen, as a positive allosteric modulator, enhances the canonical signaling pathway of the dopamine D1 receptor. Upon dopamine binding, the D1 receptor, a Gs/Gαolf-coupled GPCR,

activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). cAMP then activates Protein Kinase A (PKA), which phosphorylates downstream targets, resulting in various cellular responses.

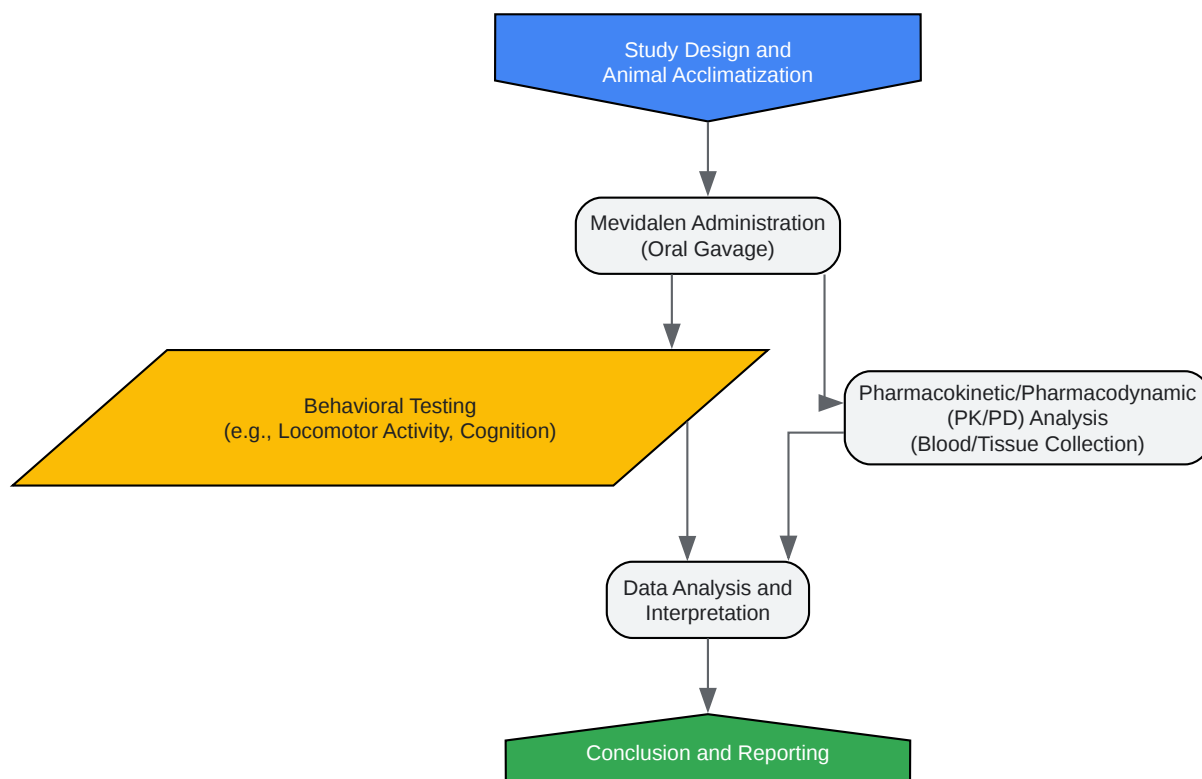


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Caption: Dopamine D1 Receptor Signaling Pathway with Mevidalen Modulation.

Experimental Workflow for Preclinical In Vivo Study

The following diagram illustrates a typical workflow for a preclinical study investigating the effects of Mevidalen in an animal model.



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Caption: Workflow for a preclinical in vivo study of Mevidalen.

Experimental Protocols

In Vitro Protocol: cAMP Accumulation Assay

This protocol is designed to measure the effect of Mevidalen on dopamine-stimulated cAMP production in a cell line expressing the human dopamine D1 receptor.

Materials:

- Human embryonic kidney (HEK293) cells stably expressing the human dopamine D1 receptor.

- Cell culture medium (e.g., DMEM with 10% FBS, penicillin/streptomycin).
- Phosphate-buffered saline (PBS).
- Mevidalen stock solution (e.g., 10 mM in DMSO).
- Dopamine hydrochloride stock solution (e.g., 10 mM in water).
- IBMX (3-isobutyl-1-methylxanthine) solution (phosphodiesterase inhibitor).
- cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).
- 384-well white opaque microplates.

Procedure:

- Cell Culture and Plating:
 - Culture the D1 receptor-expressing cells according to standard protocols.
 - On the day before the assay, harvest the cells and seed them into a 384-well plate at a density of 2,000-5,000 cells per well in 20 μ L of culture medium.
 - Incubate the plate overnight at 37°C in a humidified 5% CO₂ incubator.
- Compound Preparation:
 - Prepare serial dilutions of Mevidalen in assay buffer (e.g., HBSS with 1 mM IBMX). A typical concentration range would be from 1 pM to 10 μ M.
 - Prepare a fixed concentration of dopamine in assay buffer. The concentration should be at the EC₂₀ or EC₅₀ for dopamine alone to observe the potentiation by Mevidalen.
- Assay Protocol:
 - Carefully remove the culture medium from the wells.
 - Add 10 μ L of the diluted Mevidalen solutions to the respective wells.

- Add 10 μ L of the dopamine solution to all wells except for the basal control wells (which receive 10 μ L of assay buffer).
- Incubate the plate at room temperature for 30 minutes.
- cAMP Detection:
 - Following the incubation, lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP assay kit.
- Data Analysis:
 - Plot the cAMP levels against the log concentration of Mevidalen.
 - Determine the EC₅₀ of Mevidalen in the presence of a fixed concentration of dopamine using a non-linear regression analysis (e.g., four-parameter logistic curve).

In Vivo Protocol: Oral Administration in a Mouse Model

This protocol describes the oral administration of Mevidalen to humanized D1 mice for behavioral and pharmacokinetic studies.

Materials:

- Humanized D1 mice.
- Mevidalen.
- Vehicle solution (e.g., 0.5% methylcellulose in sterile water).
- Oral gavage needles (20-22 gauge, ball-tipped).
- Animal scale.
- Appropriate housing and husbandry for the mice.

Procedure:

- Mevidalen Formulation:

- Prepare a suspension of Mevidalen in the vehicle solution at the desired concentrations (e.g., 0.3, 1, 3, 10, 30, and 100 mg/mL to achieve doses of 3, 10, 30, 100 mg/kg in a 10 mL/kg dosing volume).
- Ensure the suspension is homogenous by vortexing or sonicating before each administration.
- Animal Handling and Dosing:
 - Acclimatize the mice to the experimental room and handling for at least 3 days prior to the experiment.
 - On the day of the experiment, weigh each mouse to determine the exact volume of the Mevidalen suspension to be administered.
 - Administer the Mevidalen suspension or vehicle control orally using a gavage needle. The volume should typically be 10 mL/kg body weight.
- Post-Administration Monitoring and Testing:
 - After administration, return the mice to their home cages and monitor for any adverse effects.
 - Conduct behavioral tests at specified time points post-dosing (e.g., 30, 60, 120 minutes).
 - For pharmacokinetic analysis, collect blood samples at various time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours) via an appropriate method (e.g., tail vein or terminal cardiac puncture).
- Data Collection and Analysis:
 - Record and analyze the behavioral data using appropriate statistical methods.
 - Process the blood samples to separate plasma and analyze the concentration of Mevidalen using a validated analytical method (e.g., LC-MS/MS).
 - Calculate pharmacokinetic parameters such as C_{max}, T_{max}, and AUC.

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References

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